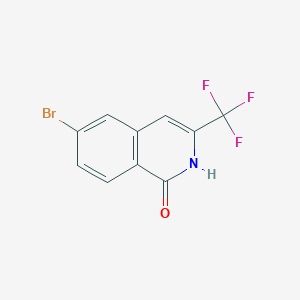![molecular formula C12H14ClF2NO3 B2786324 2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide CAS No. 877963-81-0](/img/structure/B2786324.png)
2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide is a synthetic compound with interesting chemical properties and potential applications in various scientific fields. Its unique molecular structure makes it a subject of study in organic chemistry, pharmacology, and material science.
Preparation Methods Synthetic routes to this compound typically involve the reaction of 2-chloro-N-methylacetamide with a suitable benzyl derivative under controlled conditions. Reaction conditions often include the use of solvents such as dichloromethane or methanol, along with catalysts like potassium carbonate or sodium hydride. Industrial production may leverage similar methods but at larger scales and with optimized conditions to enhance yield and purity.
Chemical Reactions Analysis This compound undergoes various types of chemical reactions, including:
Substitution Reactions : It can participate in nucleophilic substitution reactions, especially at the chloro group.
Oxidation and Reduction : It can be involved in oxidative and reductive transformations, altering the functional groups attached to the phenyl ring.
Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions. Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications this compound is utilized in various research domains:
Chemistry : It's a valuable intermediate in the synthesis of more complex organic molecules.
Biology : Its effects on biological systems are studied to understand its potential as a bioactive compound.
Medicine : Investigated for potential pharmaceutical applications, including as a lead compound for drug development.
Industry : Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action The compound exerts its effects through specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, thereby influencing biochemical pathways. The precise mechanism of action depends on the context of its use, whether in a biological system or as part of a chemical synthesis.
Comparison with Similar Compounds Compared to similar compounds, this compound is unique due to its combination of a chloro group, difluoromethoxy, and methoxyphenyl groups. Similar compounds might include:
2-Chloro-N-{[4-(methoxy)-3-methoxyphenyl]methyl}-N-methylacetamide : Lacks the difluoromethoxy
Properties
IUPAC Name |
2-chloro-N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO3/c1-16(11(17)6-13)7-8-3-4-9(19-12(14)15)10(5-8)18-2/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABJGVJKEXOTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)

![N-(4-methylpyridin-3-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2786248.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
![4-(2-METHOXYPHENOXY)-N-[4-(MORPHOLIN-4-YL)PHENYL]BUTANAMIDE](/img/structure/B2786252.png)


![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2786255.png)

![N-{[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2786262.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2786263.png)

